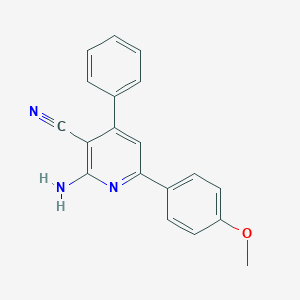

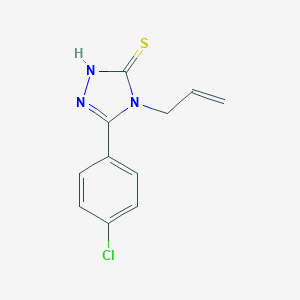

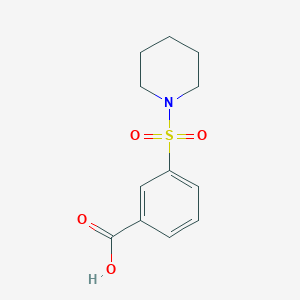

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

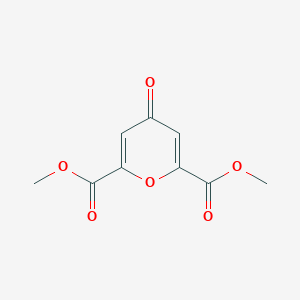

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (ACPT) is a small molecule that has been studied extensively for its potential applications in the field of scientific research. ACPT has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

1,2,4-Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. These compounds demonstrate significant activity against a variety of pathogens, indicating their potential use in developing new therapeutic agents. The presence of the 4-allyl-5-(4-chlorophenyl) group in the triazole structure could enhance these properties, making it a candidate for further study in antimicrobial research (Ohloblina, 2022).

Antioxidant Properties

The open thiogroup in triazole derivatives, similar to the structure of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, exhibits high indicators of antioxidant and antiradical activity. This activity is crucial in counteracting oxidative stress, which is implicated in numerous diseases and disorders. Such compounds are compared to biogenic amino acids like cysteine, which contains a free SH-group, for their potential therapeutic effects in conditions related to oxidative stress (Kaplaushenko, 2019).

Potential in Drug Discovery

The structural flexibility of 1,2,4-triazole derivatives enables the synthesis of compounds with diverse biological activities, including anti-inflammatory, antitumoral, and antiviral properties. The specific features of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol could make it a valuable scaffold for the development of new drugs, offering opportunities for the exploration of novel therapeutic mechanisms and targets (Ferreira et al., 2013).

Material Science Applications

In material science, the physicochemical properties of triazole derivatives are harnessed for the development of advanced materials, including polymers and coatings. These compounds contribute to the design of materials with specific mechanical strength, thermal stability, and electrical properties. The unique structure of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol may enhance these applications, particularly in creating high-performance materials with tailored functionalities (Parchenko, 2019).

Environmental Impact and Remediation

The study of organochlorine compounds, including chlorophenyl derivatives, is important for assessing their environmental impact, persistence, and bioaccumulation. While 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol itself is a specific chemical entity, understanding the behavior of its chlorophenyl component in the environment can inform on its potential ecological effects and guide the development of remediation strategies (Krijgsheld & Gen, 1986).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVPOZBQHZUCQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354136 |

Source

|

| Record name | 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

91092-12-5 |

Source

|

| Record name | 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)